Basic violet 3 nonahydrate
Overview
Description
Basic violet 3 nonahydrate: , also known as crystal violet, is a synthetic dye belonging to the triphenylmethane family. It is widely used in various applications, including as a biological stain, a pH indicator, and an antiseptic. The compound has the molecular formula C25H30ClN3·9H2O and a molecular weight of 570.13 g/mol .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Basic Violet 3 Nonahydrate. For instance, a study has shown that the compound can be used to remove hazardous dye from synthetic water, with factors such as contact time, mass, pH, and initial concentration affecting its adsorption efficiency .
Biochemical Analysis
Biochemical Properties
Basic violet 3 nonahydrate plays a significant role in biochemical reactions, particularly in the decolorization and biodegradation processes. It interacts with various enzymes, such as lignin peroxidase, laccase, tyrosinase, NADH-DCIP reductase, MG reductase, and azoreductase . These interactions involve the reduction and demethylation of the dye, leading to its breakdown into less complex molecules. The activities of NADH-DCIP reductase and laccase, in particular, increase significantly during the decolorization process .
Cellular Effects
This compound affects various types of cells and cellular processes. It is known to be a mutagen, a mitotic poison, and a potent clastogen, which can promote tumor growth in some species of fish . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its presence in the environment, even at low concentrations, can impart a violet color to water and increase biochemical oxygen demand, ultimately affecting the photosynthetic process of aquatic ecosystems .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound undergoes stepwise reduction and demethylation processes, yielding mono-, di-, tri-, tetra-, penta-, and hexa-demethylated species . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of co-substrates and environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with significant increases in enzyme activities noted after decolorization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects, including toxicity and potential carcinogenicity . Threshold effects and toxic responses have been observed, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as lignin peroxidase, laccase, and NADH-DCIP reductase . These interactions lead to the compound’s breakdown and subsequent changes in metabolic flux and metabolite levels. The stepwise reduction and demethylation processes are key components of its metabolic pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . The rate of penetration across the epidermis is expected to be slow due to the presence of quaternary ammonium ions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the compound’s activity and function within the cell, contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic violet 3 nonahydrate is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the dye. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The dye is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Basic violet 3 nonahydrate undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the formation of colorless products.
Reduction: It can be reduced by reducing agents, resulting in the loss of its characteristic color.
Substitution: The dye can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or zinc in acidic conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Colorless compounds.
Reduction: Leuco crystal violet.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
Basic violet 3 nonahydrate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Basic violet 1
- Basic violet 4
- Methyl violet 10B
Properties
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;nonahydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClH.9H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;;;;;;;;;/h7-18H,1-6H3;1H;9*1H2/q+1;;;;;;;;;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZZDDACAOKCV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.O.O.O.O.O.O.O.O.O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48ClN3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60662-33-1 | |
Record name | Crystal Violet Nonahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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